5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid
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Overview
Description
5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid typically involves the reaction of 3-ethyloxetan-3-yl methanol with a suitable carboxylic acid derivative. One common method is the esterification of 3-ethyloxetan-3-yl methanol with 5-oxopentanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxetane ring to a more stable structure, such as a tetrahydrofuran ring.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ethers .
Scientific Research Applications
5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-oxetanemethanol: This compound shares the oxetane ring structure and is used in similar applications, such as UV-curable coatings and adhesives.
3-Methyl-3-oxetanemethanol: Another oxetane derivative, used in the synthesis of polymers and as a pharmaceutical intermediate.
1,4-Bis[(3-ethyloxetane-3-yl)methoxy]methylbenzene: A more complex oxetane compound used in advanced materials and coatings.
Uniqueness
5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid is unique due to its specific combination of the oxetane ring and the pentanoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
819868-34-3 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(3-ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18O5/c1-2-11(6-15-7-11)8-16-10(14)5-3-4-9(12)13/h2-8H2,1H3,(H,12,13) |
InChI Key |
XQBZPOIHEZQMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC(=O)CCCC(=O)O |
Origin of Product |
United States |
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